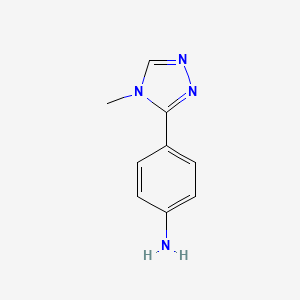

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZWWFVYRMIXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383410 | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-18-9 | |

| Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Monopolar Spindle 1 Mps1 Kinase Inhibition Research

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a crucial dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). nih.govnih.govnih.gov The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By preventing premature entry into anaphase, the SAC safeguards against aneuploidy, a condition characterized by an abnormal number of chromosomes, which is a hallmark of many cancer cells.

The overexpression of Mps1 has been observed in a variety of human cancers. acs.org This overexpression can lead to a weakened spindle assembly checkpoint, which paradoxically allows cancer cells with high levels of aneuploidy to survive and proliferate. acs.org Consequently, Mps1 has emerged as a promising therapeutic target for the development of anticancer drugs. nih.govacs.org

The primary strategy in targeting Mps1 is the development of small molecule inhibitors that can block its kinase activity. nih.govnih.gov These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing it from carrying out its function. nih.govmedchemexpress.com The inhibition of Mps1 leads to a failure of the SAC, causing catastrophic errors during cell division in cancer cells and ultimately leading to cell death. nih.govnih.gov

Significance in Cell Cycle Regulation and Proliferative Disease Studies

The cell cycle is a tightly regulated process that governs cell growth and division. nih.gov Kinases, such as Mps1, are key regulators of this process. nih.gov The interest in Mps1 inhibitors stems from their ability to disrupt the cell cycle specifically in rapidly dividing cells, such as cancer cells. nih.gov

Research has shown that chemical inhibition of Mps1 can lead to several cellular defects, including:

Premature Mitotic Exit: Cells exit mitosis before chromosomes are properly aligned, leading to errors in chromosome segregation. nih.govnih.gov

Gross Aneuploidy: The resulting daughter cells have an incorrect number of chromosomes. nih.govnih.gov

Decreased Cancer Cell Viability: The catastrophic mitotic errors induced by Mps1 inhibition ultimately lead to the death of cancer cells. nih.govnih.gov

Given that proliferative diseases, most notably cancer, are characterized by uncontrolled cell division, the disruption of the cell cycle through Mps1 inhibition is a significant area of therapeutic research. nih.govnih.gov

Overview of Research Trajectories for Small Molecule Inhibitors

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound (I) suggests a disconnection of the triazole ring and the aniline (B41778) moiety. The primary disconnection can be made at the C-C bond between the phenyl and triazole rings, leading to two key synthons: a 4-aminophenyl synthon and a 4-methyl-1,2,4-triazol-3-yl synthon.

A more practical approach involves disconnecting the bonds within the triazole ring itself. A common and effective strategy for the formation of 1,2,4-triazoles is the cyclization of an N-acylamidrazone or a related intermediate. This leads to a retrosynthetic pathway where the target molecule (I) is derived from a substituted benzohydrazide (B10538) and a source for the methylated nitrogen and the remaining carbon atom of the triazole ring.

Following this logic, a key precursor is identified as 4-aminobenzohydrazide . This can be synthesized from the commercially available p-aminobenzoic acid or 4-aminobenzonitrile (B131773) . Another crucial precursor is a reagent that can provide the N-methyl-C=N moiety of the triazole ring. This can be achieved through various reagents, including N-methyl-formamide or related compounds in the cyclization step.

A plausible retrosynthetic route is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis points to the following key precursors for the synthesis:

p-Nitrobenzoic acid or its derivatives: The nitro group can be reduced to an amine at a later stage.

4-Aminobenzonitrile: A versatile starting material that can be converted to the corresponding hydrazide. chemicalbook.com

Hydrazine (B178648) hydrate (B1144303): Used for the formation of the hydrazide functionality. researchgate.net

Methylating agent (e.g., methyl iodide): For the introduction of the methyl group on the triazole nitrogen.

Formic acid or its derivatives (e.g., formamide (B127407), triethyl orthoformate): As a source for the final carbon atom of the triazole ring.

Multi-step Synthetic Pathways and Optimization

Based on the retrosynthetic analysis, several multi-step synthetic pathways can be devised. The optimization of reaction conditions is crucial for achieving high yields and purity.

Aniline Functionalization Approaches

The synthesis typically begins with a readily available aniline derivative. A common strategy involves starting with a protected or pre-functionalized aniline to avoid unwanted side reactions.

Route A: Starting from p-Nitrobenzoic acid

Esterification: p-Nitrobenzoic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality.

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form p-nitrobenzohydrazide.

Cyclization and Methylation: The subsequent steps to form the methylated triazole ring are carried out before the reduction of the nitro group.

Reduction: The nitro group is finally reduced to the target aniline using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

Route B: Starting from 4-Aminobenzonitrile

Protection of the amino group: The amino group of 4-aminobenzonitrile is often protected, for instance, as an acetyl derivative, to prevent interference in subsequent steps.

Conversion to hydrazide: The nitrile group can be converted to a hydrazide. A method involves the reaction with hydroxylamine (B1172632) hydrochloride to form an amidoxime, which can be further processed. google.com

Triazole formation and deprotection: Following the formation of the triazole ring, the protecting group on the aniline is removed to yield the final product.

Triazole Ring Formation Strategies

The construction of the 4-methyl-1,2,4-triazol-3-yl ring is the core of the synthesis. Several methods can be employed:

Method 1: Einhorn-Brunner Reaction Variant

A well-established method for forming 1,2,4-triazoles is the reaction of a hydrazide with a reagent that provides the remaining C-N fragment. A potential pathway involves:

Formation of an acylhydrazide: Starting with 4-nitrobenzohydrazide.

Reaction with a methyl isothiocyanate: This would form a thiosemicarbazide (B42300) intermediate.

Cyclization: The thiosemicarbazide can be cyclized in the presence of a base. A subsequent methylation step would be required. A one-pot reaction where methylation and cyclization occur concurrently can also be envisioned.

A related synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives has been reported starting from a hydrazide, reacting it with methyl isothiocyanate, followed by cyclization with potassium carbonate and then desulfurization with Raney Nickel. researchgate.net

Method 2: From N-Methyl-4-aminobenzohydrazide

A more direct approach would involve the synthesis of N-methyl-4-aminobenzohydrazide as a key intermediate. This could potentially be synthesized from 4-aminobenzoic acid and methylhydrazine. This intermediate could then be cyclized with a one-carbon synthon like formic acid or formamide under heating to form the triazole ring.

A patent for a similar compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, describes a multi-step synthesis that involves the formation of a thiosemicarbazide intermediate followed by intramolecular ring closure to form the triazole ring. google.com This strategy could be adapted for the synthesis of the title compound.

Table 1: Key Reaction Steps and Conditions for a Proposed Synthetic Pathway

| Step | Reactants | Reagents and Conditions | Product |

| 1 | p-Nitrobenzoic acid | SOCl₂, Methanol, reflux | Methyl p-nitrobenzoate |

| 2 | Methyl p-nitrobenzoate | Hydrazine hydrate, Ethanol, reflux | p-Nitrobenzohydrazide |

| 3 | p-Nitrobenzohydrazide | Formamide, 150-180°C | 3-(4-Nitrophenyl)-4H-1,2,4-triazole |

| 4 | 3-(4-Nitrophenyl)-4H-1,2,4-triazole | Methyl iodide, K₂CO₃, Acetone, reflux | 3-(4-Nitrophenyl)-4-methyl-4H-1,2,4-triazole |

| 5 | 3-(4-Nitrophenyl)-4-methyl-4H-1,2,4-triazole | SnCl₂·2H₂O, HCl, Ethanol, reflux | This compound |

Chemical Modification and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) of this compound, various analogs can be synthesized by modifying different parts of the molecule. The primary amino group and the phenyl ring are key handles for such modifications.

Modifications of the Aniline Moiety:

N-Alkylation/N-Acylation: The primary amino group can be readily alkylated or acylated to introduce a variety of substituents. This can modulate the basicity and lipophilicity of the molecule.

Modifications of the Triazole Moiety:

Variation of the N-Alkyl Group: The N-methyl group can be replaced with other alkyl or functionalized alkyl chains to investigate the impact of this substituent on biological activity.

Substitution at the 5-Position of the Triazole Ring: While the core structure is a 3,4-disubstituted triazole, synthetic strategies could be adapted to introduce substituents at the 5-position, further expanding the chemical space.

Table 2: Examples of Analog Synthesis Strategies for SAR Studies

| Modification Site | Synthetic Strategy | Example Analogs |

| Aniline Nitrogen | Reaction with alkyl halides or acyl chlorides | N-alkylated and N-acylated derivatives |

| Phenyl Ring | Start with substituted anilines (e.g., chloro, methoxy) | 2-Chloro-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline |

| Triazole N-4 | Use different alkylhydrazines in the synthesis | 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)aniline |

Pro-drug Design and Synthesis Methodologies for this compound Derivatives

Pro-drug design is a valuable strategy to improve the pharmacokinetic properties of a drug candidate. For this compound, the primary amino group is an ideal site for pro-drug modification.

Bioreversible Derivatives:

The goal is to create a derivative that is inactive but is converted to the active parent drug in vivo through enzymatic or chemical means.

Amide and Carbamate (B1207046) Pro-drugs: The amino group can be converted into an amide or carbamate by reacting it with an appropriate carboxylic acid or chloroformate. The choice of the promoiety can be tailored to target specific enzymes for cleavage.

Phosphate (B84403) and Amino Acid Conjugates: To enhance water solubility for potential parenteral administration, phosphate groups or amino acids can be attached to the aniline nitrogen via a suitable linker. These are often designed to be cleaved by phosphatases or peptidases.

Synthesis of Pro-drugs:

The synthesis of these pro-drugs typically involves the reaction of the parent aniline with an activated form of the promoiety. For example, an amide pro-drug can be synthesized by reacting this compound with an acid chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 3: Potential Pro-drug Strategies

| Pro-drug Linkage | Promoieties | Potential Cleavage Mechanism |

| Amide | Amino acids, small peptides | Peptidases |

| Carbamate | Alcohols, polyethylene (B3416737) glycol (PEG) | Esterases |

| Phosphate | Phosphate esters | Phosphatases |

Target Identification and Validation: Mps1 Kinase as a Primary Modulatoracs.org

Research has identified Monopolar spindle 1 (Mps1) kinase as a primary therapeutic target for compounds containing the this compound moiety. acs.org Mps1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. nih.gov The overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for anticancer drug development.

The validation of Mps1 as the primary modulator for this class of compounds comes from extensive research on their derivatives. For instance, the compound BOS172722, which incorporates the this compound structure, has entered Phase 1 clinical trials as a potent Mps1 inhibitor. acs.org The introduction of the methyl group on the triazole ring of this scaffold has been shown to be a key modification that enhances metabolic stability while maintaining potent inhibition of Mps1. acs.org Studies on such derivatives demonstrate a clear on-target effect, with inhibition of Mps1 autophosphorylation in cellular assays. acs.org

Enzymatic Inhibition Kinetics and Specificity Profiling

ATP-Competitive vs. Non-ATP Competitive Mechanisms

Inhibitors of Mps1 that contain the this compound scaffold, such as BOS172722, are designed as ATP-competitive inhibitors. This mechanism of action involves the inhibitor molecule binding to the ATP-binding pocket of the Mps1 kinase domain. This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphotransferase activity of the kinase. The structural components of the aniline and triazole rings are crucial for forming key interactions within the ATP-binding site.

Inhibition Constants (Ki, IC50) and Selectivity Across Kinome

The potency and selectivity of compounds are critical determinants of their therapeutic potential. Derivatives of this compound have demonstrated high potency against Mps1. For example, the clinical candidate BOS172722, which contains this core structure, exhibits potent biochemical and cellular inhibition of Mps1. acs.org The table below summarizes the inhibitory activity of a closely related analog of BOS172722, highlighting the potency achieved with this chemical scaffold.

Table 1: Inhibitory Activity of a this compound Derivative

| Compound | Mps1 Ki (μM) | Mps1 Cellular IC50 (μM) |

|---|---|---|

| Compound 37 acs.org | 0.001 | 0.057 |

Data from a study on pyrido[3,4-d]pyrimidine-based Mps1 inhibitors. acs.org

Kinome-wide selectivity profiling is essential to understand the off-target effects of a kinase inhibitor. While a comprehensive kinome scan for the standalone this compound is not published, studies on its derivatives indicate a favorable selectivity profile. For instance, the development of BOS172722 involved optimizing for selectivity against other kinases, such as CDK2, to minimize potential side effects. acs.org

Cellular Pathway Perturbation and Downstream Signaling Events

The inhibition of Mps1 by compounds featuring the this compound core leads to significant disruptions in critical cellular processes, particularly those governing mitosis.

Impact on Spindle Assembly Checkpoint (SAC) Functionacs.org

The primary consequence of Mps1 inhibition is the abrogation of the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a master regulator of the SAC, and its inhibition leads to a premature silencing of the checkpoint, even in the presence of unattached kinetochores. nih.gov This override of the SAC results in catastrophic mitotic errors.

Regulation of Mitotic Progression and Chromosome Segregationacs.org

By inactivating the SAC, inhibitors containing the this compound moiety accelerate mitotic progression. Cells treated with such inhibitors fail to arrest in mitosis in response to spindle poisons and proceed into anaphase with misaligned chromosomes. nih.gov This leads to severe chromosome missegregation, where daughter cells inherit an incorrect number of chromosomes (aneuploidy). The induction of massive aneuploidy is a key mechanism through which these compounds exert their anti-proliferative effects, as it often triggers apoptotic cell death.

Induction of Mitotic Catastrophe and Apoptosis

Mitotic catastrophe is a form of cell death that occurs during mitosis, resulting from a combination of defective cell cycle checkpoints and cellular damage. plos.org It is morphologically characterized by the formation of giant, multinucleated cells that are destined to die. plos.org Apoptosis, or programmed cell death, is a more controlled process involving the activation of a cascade of caspases, leading to chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. plos.orgnih.gov

While direct studies on this compound's ability to induce these phenomena are limited, many anti-cancer agents containing the triazole scaffold are known to interfere with microtubule dynamics or other critical components of the mitotic machinery. This interference can lead to a prolonged mitotic arrest, which, in cells with compromised checkpoints, can trigger mitotic catastrophe. For instance, other anti-tubulin agents have been shown to induce cell death primarily through mitotic catastrophe. nih.gov

It is plausible that this compound could induce apoptosis through either intrinsic or extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors. Some triazole derivatives have been observed to induce apoptosis in cancer cell lines, suggesting that this could be a potential mechanism for this compound. nih.gov Often, mitotic catastrophe and apoptosis are not mutually exclusive; cells that undergo mitotic catastrophe may eventually be cleared through apoptotic pathways. nih.gov

The table below illustrates the typical markers that would be analyzed to determine the induction of mitotic catastrophe and apoptosis by a compound like this compound.

| Cellular Process | Key Biomarkers | Method of Detection | Expected Observation upon Induction |

| Mitotic Catastrophe | Multinucleated cells, Micronuclei formation | Microscopy, Flow cytometry | Increase in the population of cells with multiple nuclei or micronuclei. |

| Mitotic Arrest | Phospho-Histone H3, Cyclin B1 accumulation | Western Blot, Immunofluorescence | Increased levels of mitotic markers. |

| Apoptosis | Caspase-3/7/9 activation, PARP cleavage, Annexin V staining | Western Blot, Flow cytometry, Caspase activity assays | Increased caspase activity, cleavage of PARP, and externalization of phosphatidylserine. |

Molecular Interactions with Target Proteins

The specific protein targets of this compound are not definitively established in the available literature. However, the 1,2,4-triazole nucleus is a key pharmacophore in a variety of enzyme inhibitors, including those targeting kinases, phosphatases, and cytochrome P450 enzymes. nih.gov The interactions of this compound with its putative protein targets would be governed by its three-dimensional structure and the physicochemical properties of its functional groups.

The binding site of a small molecule on its target protein is a three-dimensional pocket with a specific arrangement of amino acid residues. The affinity and specificity of the interaction are determined by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the aniline moiety could serve as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. nih.gov The methyl group on the triazole ring and the phenyl ring itself provide hydrophobicity, which could favor binding to hydrophobic pockets within a target protein.

Characterizing the binding site would typically involve techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein. These methods provide high-resolution structural data, revealing the precise orientation of the ligand and the specific amino acid residues involved in the interaction. Computational modeling and docking studies are also frequently employed to predict and analyze these interactions.

The following table summarizes the potential interactions based on the structure of this compound.

| Functional Group | Potential Interaction | Potential Interacting Amino Acid Residues |

| Aniline -NH2 group | Hydrogen bond donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |

| Triazole nitrogen atoms | Hydrogen bond acceptor | Lysine, Arginine, Histidine, Serine, Threonine, Asparagine, Glutamine |

| Phenyl ring | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine |

| Methyl group | Hydrophobic interactions | Leucine, Isoleucine, Valine, Alanine |

Allosteric modulation refers to the regulation of a protein's activity by a ligand that binds to a site topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (binding without affecting activity). nih.gov

Given the structural diversity of allosteric sites, it is conceivable that this compound could function as an allosteric modulator for a particular protein target. The identification and characterization of allosteric binding would require a series of functional and biophysical assays. For example, one would need to demonstrate that the compound modulates the activity of the protein without competing with the orthosteric ligand for binding.

The potential for allosteric modulation by this compound opens up therapeutic possibilities, as allosteric modulators can offer higher target specificity and a more nuanced control over protein function compared to traditional orthosteric inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Aniline Derivatives

Systematic Structural Modifications and Their Biological Efficacy

The biological activity of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline derivatives can be finely tuned by introducing various substituents at different positions of the molecule. SAR studies have revealed that even minor changes to the chemical structure can lead to significant alterations in biological efficacy.

For instance, in the development of novel fungicides, modifications on the phenyl ring and the triazole core have been shown to be critical. While specific data on this compound derivatives is emerging, broader studies on related triazole structures provide valuable insights. For example, in a series of 1,2,4-triazole (B32235) derivatives developed as antifungal agents, the introduction of different substituents on the phenyl ring attached to the triazole led to a range of activities. It was observed that the position of the substituent on the benzene (B151609) ring was crucial, with 4-position substitutions often being the most favorable for antifungal activity. mdpi.com

Similarly, in the context of anticancer agents, the nature of the substituent on the aniline (B41778) nitrogen plays a pivotal role. The introduction of various functionalities, such as substituted benzoyl or sulfonyl groups, can modulate the compound's ability to interact with specific biological targets.

To illustrate the impact of these modifications, consider the following hypothetical data table, which showcases how systematic changes could influence the inhibitory concentration (IC₅₀) against a particular enzyme or cell line.

| Compound ID | Aniline Substitution (R1) | Phenyl Substitution on Triazole (R2) | Biological Activity (IC₅₀, µM) |

| A-1 | -H | -H | 15.2 |

| A-2 | -COCH₃ | -H | 8.5 |

| A-3 | -SO₂CH₃ | -H | 5.1 |

| A-4 | -H | 4-Cl | 7.8 |

| A-5 | -COCH₃ | 4-Cl | 2.3 |

This table is for illustrative purposes and does not represent actual experimental data.

Contribution of Aniline Moiety to Activity and Selectivity

Studies on related structures, such as 4-anilinoquinazolines, have demonstrated that substitutions on the aniline ring can significantly impact activity. nih.gov For example, the introduction of small lipophilic groups or electron-withdrawing groups can enhance the inhibitory potency against certain kinases. The position of these substituents is also critical, as it dictates the orientation of the molecule within the binding pocket of the target protein. Research on aniline derivatives has shown that the position of substitution (ortho, meta, or para) can significantly affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. nih.gov

Role of 1,2,4-Triazole Ring System in Target Binding

The 1,2,4-triazole ring is a key pharmacophoric element, contributing to the biological activity of these derivatives in several ways. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the active site of enzymes or receptors. This hydrogen bonding capacity is a recurring theme in the activity of many triazole-containing drugs. nih.gov

The rigidity of the triazole ring also plays a role by holding the connected phenyl and aniline moieties in a specific spatial orientation, which can be optimal for binding to a biological target. The triazole ring is also metabolically stable, which is a desirable property for drug candidates as it can lead to a longer duration of action. nih.gov The dipole moment of the triazole ring can further contribute to its interaction with polar regions of a binding site. nih.gov

Influence of N-Methyl Substitution on Pharmacological Profile

The N-methyl group at the 4-position of the 1,2,4-triazole ring in this compound is a seemingly small feature that can have a profound impact on the compound's pharmacological profile. This substitution prevents tautomerization of the triazole ring, locking it into the 4H-form. This can be crucial for maintaining the optimal geometry for target binding.

In some cases, the presence of the N-methyl group can enhance metabolic stability by blocking a potential site of metabolism. However, in other instances, replacing the methyl group with other substituents, such as larger alkyl groups or substituted piperazines, has been shown to be beneficial for activity. nih.gov For example, in a series of antifungal agents, substituted piperazine (B1678402) derivatives were found to be comparable or superior to the corresponding N-methyl derivatives. nih.gov This highlights the importance of exploring a variety of substituents at this position to optimize the pharmacological properties of the lead compound.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

A hypothetical pharmacophore model for a kinase inhibitor based on this scaffold might include:

A hydrogen bond donor corresponding to the aniline N-H group.

A hydrogen bond acceptor from one of the nitrogen atoms of the triazole ring.

An aromatic feature representing the aniline phenyl ring.

Another aromatic feature for the phenyl group attached to the triazole.

A hydrophobic feature that could be occupied by various substituents.

By generating and validating such models, medicinal chemists can virtually screen large compound libraries to identify new molecules with a high probability of being active. This ligand-based drug design approach accelerates the discovery of novel and potent drug candidates by focusing synthetic efforts on the most promising chemical scaffolds.

Preclinical Biological Evaluation of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Aniline

In Vitro Efficacy in Cancer Cell Lines

Standard preclinical assessment of a novel compound's anticancer potential commences with a series of in vitro assays designed to determine its direct effects on cancer cells cultured in a laboratory setting.

Cell Proliferation and Viability Assays

Typically, the initial screening of a potential anticancer agent involves evaluating its ability to inhibit the growth and proliferation of various cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are commonly employed to measure cell viability. ijcap.in These colorimetric assays quantify the metabolic activity of cells, which serves as an indicator of the number of viable cells. A reduction in metabolic activity upon treatment with a compound suggests a cytotoxic or cytostatic effect.

No published studies were identified that present data from cell proliferation or viability assays conducted on any cancer cell lines with 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.

Apoptosis and Cell Cycle Arrest Induction Studies

Compounds that demonstrate significant antiproliferative activity are further investigated to elucidate their mechanism of action. This often involves studying their ability to induce programmed cell death (apoptosis) or to cause a halt in the cell division cycle (cell cycle arrest). Techniques such as flow cytometry are used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the percentage of apoptotic cells. Western blotting can be employed to measure the expression levels of key proteins involved in these processes, such as caspases (in apoptosis) and cyclins/cyclin-dependent kinases (in the cell cycle). nih.gov

There is no available research detailing any investigations into the pro-apoptotic or cell cycle-disrupting capabilities of this compound.

Combinatorial Treatment Strategies with Established Therapies

To enhance therapeutic efficacy and potentially overcome drug resistance, novel compounds are often evaluated in combination with existing anticancer drugs. These studies aim to identify synergistic or additive effects, where the combined treatment is more effective than the sum of the individual treatments.

No data from studies exploring the combinatorial effects of this compound with other established cancer therapies have been reported in the scientific literature.

In Vivo Pharmacological Assessment in Disease Models

Promising results from in vitro studies typically warrant further investigation in in vivo models, most commonly in animal models such as mice.

Antitumor Activity in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism. The size and weight of the tumors are monitored over time to assess the efficacy of the treatment.

No published reports on the in vivo antitumor activity of this compound in any xenograft model were found.

Target Engagement and Biomarker Modulation in Preclinical Models

To confirm that a compound is acting on its intended molecular target within the tumor, target engagement studies are conducted. This can involve analyzing tumor tissue from treated animals to measure the compound's binding to its target or its effect on downstream signaling pathways. Biomarker studies also assess changes in specific molecules in the tumor or blood that indicate a response to the drug.

There is no available information regarding the in vivo target engagement or biomarker modulation for this compound.

Early Assessment of Therapeutic Index and Selectivity

The early preclinical assessment of a drug candidate's therapeutic index and selectivity is a critical step in determining its potential for further development. The therapeutic index provides a measure of a drug's safety margin, defined as the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A high therapeutic index is desirable, indicating that a much higher dose is needed to cause toxic effects than to achieve a therapeutic benefit. Selectivity, on the other hand, refers to a drug's ability to act on its intended target (e.g., a specific enzyme or receptor in cancer cells) with minimal effects on non-target cells or tissues, thereby reducing the potential for side effects.

While specific data on the therapeutic index and selectivity of this compound are not extensively available in public literature, the evaluation of related 1,2,4-triazole (B32235) derivatives provides valuable insights into the potential of this chemical class. Preclinical evaluation of these parameters typically involves a combination of in vitro and in vivo studies.

In vitro selectivity is often initially assessed by comparing the cytotoxicity of a compound against a panel of cancer cell lines versus its effect on normal, non-cancerous cells. For instance, a study on a 1,2,4-triazole derivative, compound B9, demonstrated a selective cytotoxic effect on human melanoma (VMM917) cells compared to normal cells. researchgate.net The compound exhibited a 4.9-fold higher selectivity for the melanoma cells, which is a promising indicator of a favorable therapeutic window. researchgate.net

Table 1: In Vitro Cytotoxicity and Selectivity of a 1,2,4-Triazole Derivative (Compound B9)

| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |

|---|---|---|---|

| VMM917 | Human Melanoma | 16 | 4.9 |

| Normal Cells | Non-cancerous | 78.4 |

Data derived from a study on a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9). researchgate.net

In vivo studies are essential for a more comprehensive understanding of a compound's therapeutic index. These studies in animal models help determine the maximum tolerated dose (MTD) and the effective dose, the ratio of which provides an in vivo therapeutic index. Acute toxicity studies on a series of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives have been conducted to determine their median lethal dose (LD₅₀) in mice. pharmj.org.ua The results showed that the toxicity of these compounds varied based on their chemical substitutions, with LD₅₀ values ranging from 357 mg/kg to 1250 mg/kg, classifying them as low to moderately toxic. pharmj.org.ua

Table 2: Acute In Vivo Toxicity of Selected 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Derivatives

| Compound | LD₅₀ (mg/kg) | Toxicity Class |

|---|---|---|

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 357 ± 28 | 4 |

| 4-((Nitrobenzylidene)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 566 - 576 | 4 |

| 4-((Dimethylaminobenzylidene)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 566 - 576 | 4 |

| 4-((2-chloro-6-fluorobenzylidene)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 566 - 576 | 4 |

| 4-((3,4-difluorbenzylidene)amino)-5-(thiophen-2-ilmethyl)-4H-1,2,4-triazole-3-thiol | 1250 ± 220 | 4 |

Data from a study on related 1,2,4-triazole derivatives. pharmj.org.ua

Furthermore, the selectivity of compounds containing a 1,2,4-triazole moiety is exemplified by the development of highly selective tyrosine kinase 2 (TYK2) inhibitors. dermatologytimes.com For example, Zasocitinib (TAK-279) has demonstrated high selectivity and potency in inhibiting TYK2-mediated pathways with no measurable inhibition of other Janus kinases (JAK1/2/3), even at high concentrations. dermatologytimes.com This high degree of selectivity for the intended target is a key factor in achieving a favorable safety profile in therapeutic agents. dermatologytimes.comdrugdiscoverytrends.com

Computational Chemistry and Molecular Modeling of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Aniline

Molecular Docking Simulations with Mps1 Kinase

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, docking simulations are essential to understand its potential interaction with Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology. nih.gov

The primary goal of docking this compound into the ATP-binding site of Mps1 is to determine its binding conformation and affinity. Studies on various Mps1 inhibitors have revealed that crucial interactions occur within the hinge region of the kinase domain. nih.govresearchgate.net Specifically, hydrogen bonds with residues such as Gly605 and Glu603 are often critical for potent inhibition. nih.gov For instance, the known Mps1 inhibitor Reversine establishes three hydrogen bonds with these hinge residues. nih.gov

In a typical docking protocol, the three-dimensional structure of the Mps1 kinase domain is obtained from the Protein Data Bank (PDB). The this compound ligand is prepared by assigning correct atom types and charges. The docking simulation then places the ligand into the defined binding site, and a scoring function estimates the binding affinity, often expressed in kcal/mol. It is anticipated that the triazole nitrogen atoms and the aniline (B41778) amine group of the title compound would participate in hydrogen bonding with the Mps1 hinge region, while the phenyl and methyl groups would form van der Waals and hydrophobic interactions with nonpolar residues in the ATP pocket.

Table 1: Key Interacting Residues in the Mps1 Kinase ATP-Binding Site for Known Inhibitors This table is illustrative and based on interactions reported for analogous Mps1 inhibitors.

| Inhibitor Class | Key Hinge Residues | Other Interacting Residues | Type of Interaction |

| Pyrrolopyridines | Met602, Gly605 | Lys553, Ile531, Val559 | H-Bond, Hydrophobic |

| Imidazopyrazines | Glu603, Gly605 | Leu551, Val559, Met602 | H-Bond, Hydrophobic |

| Isoflavones | Gly605, Asn606 | Asp608, Lys553, Ile663 | H-Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation provides a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, which is not fully captured in rigid docking studies. researchgate.net

For the this compound-Mps1 complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would track the movements of every atom in the system, which is solvated in a water box with ions to mimic physiological conditions. Key analyses performed on the resulting trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, the persistence of crucial interactions, such as the hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their stability. zsmu.edu.ua This provides a more rigorous validation of the binding mode predicted by docking.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

| Parameter | Value/Method | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system's atoms. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Simulation Time | 100-1000 ns | Duration to allow for conformational sampling. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates physiological pressure. |

| Analysis | RMSD, RMSF, H-Bonds | To evaluate the stability and dynamics of the complex. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. semanticscholar.org These calculations provide insights into the molecule's geometry, charge distribution, and reactivity, which are fundamental to its ability to interact with a biological target. zsmu.edu.ua

Methods like B3LYP with a basis set such as 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Additionally, the Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the charge distribution and highlights regions that are electron-rich (electrophilic attack sites) or electron-poor (nucleophilic attack sites), predicting how the molecule will interact with the protein's electrostatic field. researchgate.net

Table 3: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Calculated Property | Significance |

| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Molecular Electrostatic Potential (MEP) | Identifies positive, negative, and neutral regions to predict interaction sites. |

Binding Free Energy Calculations and Ligand-Protein Interactions

While docking scores provide a rapid estimation of binding affinity, more accurate methods like binding free energy calculations are often employed for lead compounds. These methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA), calculate the free energy of binding from snapshots of an MD simulation trajectory. researchgate.net

This approach provides a more quantitative prediction of binding affinity by considering various energetic contributions, including van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researchgate.net The calculation is performed for the complex, the free protein, and the free ligand, and the binding free energy is determined from the difference. These calculations can be used to rank a series of analogues and explain why certain modifications improve or reduce binding affinity. For drug discovery projects, a high correlation between calculated and experimental binding free energies (e.g., an RMSE below 1.3 kcal/mol) is considered a successful outcome. chemrxiv.org

Table 4: Illustrative Breakdown of MM/PBSA Binding Free Energy Components This table presents a hypothetical energy decomposition for a ligand-Mps1 complex.

| Energy Component | Description | Example Value (kcal/mol) |

| ΔE_vdw | van der Waals energy | -45.5 |

| ΔE_elec | Electrostatic energy | -20.1 |

| ΔG_polar | Polar solvation energy | +38.2 |

| ΔG_nonpolar | Nonpolar solvation energy | -5.8 |

| ΔG_binding | Total Binding Free Energy | -33.2 |

In Silico Prediction of Potential Off-Targets and Selectivity

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize side effects. For kinase inhibitors, selectivity is a major challenge due to the high degree of similarity among ATP-binding sites across the human kinome. In silico methods can be used to predict potential off-targets for this compound. derpharmachemica.com

One common approach is reverse docking or pharmacophore-based screening. A pharmacophore model is generated based on the key interaction features of the compound when bound to Mps1 (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to screen a database of other protein structures, particularly other kinases, to identify those that could also accommodate the ligand. researchgate.net Hits from this screen represent potential off-targets that would require experimental validation. Assessing the selectivity profile early in the design process helps to prioritize compounds that are most likely to be effective and safe.

Table 5: Representative Kinase Panel for In Silico Selectivity Screening

| Kinase Family | Representative Members | Rationale for Inclusion |

| CMGC | CDK2, GSK3B | Structurally related kinases involved in cell cycle and signaling. |

| CAMK | CAMK1, DAPK1 | Kinases involved in calcium signaling and apoptosis. |

| AGC | PKA, PKB (Akt) | Kinases involved in key signaling pathways. |

| TK | ABL1, SRC, EGFR | Tyrosine kinases frequently implicated in cancer. |

| Other | Aurora A, Aurora B, PLK1 | Other mitotic kinases that represent key anti-cancer targets. |

Future Perspectives and Research Directions for 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Aniline

Exploration of Novel Therapeutic Applications Beyond Cancer

While aniline-based compounds are frequently investigated for their anticancer properties, the inherent biological versatility of the 1,2,4-triazole (B32235) ring suggests that the therapeutic potential of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline and its derivatives is not confined to oncology. nih.govresearchgate.net Future research should systematically explore its efficacy in other disease domains.

Antimicrobial and Antifungal Activity: The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs like fluconazole (B54011) and itraconazole. nih.govmdpi.compreprints.org Research has shown that various 1,2,4-triazole derivatives possess significant antibacterial and antifungal properties. nih.govdergipark.org.tr For instance, certain derivatives have demonstrated potent activity against bacterial strains like S. aureus, E. coli, and P. aeruginosa, with some showing efficacy comparable to standard antibiotics. nih.gov Similarly, other analogs have exhibited excellent antifungal activity against pathogenic fungi. nih.govdergipark.org.tr This prompts investigation into whether this compound could serve as a precursor for new antimicrobial agents, which is crucial in the era of growing drug resistance. nih.govnih.gov

Antiviral Properties: The 1,2,4-triazole scaffold is present in antiviral medications such as ribavirin. mdpi.compreprints.org Studies on related compounds have indicated potential antiviral effects, warranting a focused screening of this compound derivatives against a panel of viruses. dergipark.org.trresearchgate.net

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are underlying factors in numerous pathologies. Derivatives of 1,2,4-triazole have been reported to possess anti-inflammatory and antiradical activities. dergipark.org.trzsmu.edu.ua For example, studies on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives revealed significant antiradical effects. zsmu.edu.ua Investigating the potential of this compound to modulate inflammatory pathways and neutralize reactive oxygen species could open doors to its use in treating inflammatory disorders.

Neurological Disorders: Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing good protection in maximal electroshock seizure models without inducing neurotoxicity. researchgate.net This suggests a potential avenue for developing central nervous system (CNS) active agents from the this compound scaffold.

Development of Advanced Derivatives with Improved Pharmacological Profiles

The core structure of this compound is a fertile ground for chemical modification to enhance its therapeutic index. Future synthetic efforts will be crucial for generating a library of derivatives with optimized properties. zsmu.edu.ua

Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.govnih.gov Research on related triazole and aniline (B41778) compounds has shown that the introduction of different substituents can dramatically alter potency and selectivity. nih.govnih.gov For example, the type and position of halogen atoms or other functional groups on the phenyl ring can significantly impact antibacterial and antifungal efficacy. nih.gov

The synthesis of such derivatives often involves multi-step reaction protocols. chemmethod.comnih.gov A common approach begins with a core heterocyclic structure, which is then elaborated through various chemical transformations like substitution, condensation, and cyclization reactions to append different functional groups. nih.govresearchgate.netresearchgate.net

Table 1: Potential Strategies for Derivative Development

| Modification Strategy | Target Moiety | Desired Improvement | Rationale/Example from Literature |

| Substitution on Aniline Ring | Phenyl group | Enhanced potency, altered selectivity, improved solubility | Introduction of phenoxy or dihalobenzyl groups has been shown to increase antimicrobial activity in related triazole compounds. nih.gov |

| Modification of Triazole Substituent | N-methyl group | Increased binding affinity, modified pharmacokinetic properties | N-alkylation patterns can influence the biological profile; SAR studies are needed to determine the optimal substituent at this position. nih.gov |

| Hybridization with other Pharmacophores | Entire molecule | Novel mechanisms of action, multi-target activity | Combining the 1,2,4-triazole core with other heterocyclic systems like thiadiazine or pyrazole (B372694) can yield compounds with enhanced or new biological effects. nih.govdergipark.org.tr |

Systematic exploration of these synthetic strategies will be key to unlocking the full therapeutic potential of this compound class.

Integration into Polypharmacology and Multi-Targeting Approaches

The "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. This approach can offer superior efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer.

The this compound scaffold is well-suited for this strategy. Research on structurally analogous 4-anilinoquinazoline (B1210976) derivatives has led to the development of multi-target receptor tyrosine kinase (RTK) inhibitors that can simultaneously block signaling from VEGFR-2, PDGFR-β, and EGFR. nih.gov This demonstrates the feasibility of designing aniline-based compounds with a multi-targeted profile.

Future research could focus on creating hybrid molecules that combine the this compound core with other known pharmacophores to engage multiple disease-relevant pathways. dergipark.org.tr This could involve designing derivatives that not only inhibit a primary target but also possess, for example, anti-inflammatory or anti-angiogenic properties, creating a synergistic therapeutic effect.

Translational Research Considerations and Challenges

Moving a promising compound from the laboratory to clinical application is a complex process fraught with challenges. For this compound and its future derivatives, several translational hurdles must be addressed.

Pharmacokinetics and ADME Properties: A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Poor solubility has been noted as a challenge for some complex triazole derivatives, which can hinder oral bioavailability. mdpi.compreprints.org Predictive in silico ADME analysis and experimental studies will be necessary to select derivatives with favorable pharmacokinetic properties. zsmu.edu.ua

Toxicity and Safety: Early and thorough toxicological screening is essential. While some related triazole derivatives have shown low acute toxicity or a lack of neurotoxicity in preliminary studies, a comprehensive safety profile must be established for any clinical candidate. dergipark.org.trresearchgate.net

Biomarker Development: Identifying predictive biomarkers will be crucial for the clinical development of targeted agents derived from this scaffold. Biomarkers can help in patient selection, ensuring that the treatment is administered to the population most likely to respond, thereby increasing the chances of clinical trial success.

Scaling Up Synthesis: The synthetic routes developed in the laboratory must be scalable to produce the large quantities of the compound required for extensive preclinical and clinical testing, following Good Manufacturing Practice (GMP) standards.

Addressing these challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and clinical science from the early stages of development. dergipark.org.tr

Emerging Methodologies in Chemical Biology for Further Characterization

Chemical biology provides a powerful toolkit for dissecting the biological activity of small molecules like this compound. nih.gov The application of modern methodologies can provide deep insights into its mechanism of action and help identify its biological targets.

Target Identification and Validation: A key application of chemical biology is to answer the question: "What proteins does this compound interact with in the cell?" Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) can be used to identify the direct binding targets of a molecule in a complex biological system.

Molecular Modeling and Computational Chemistry: In silico methods are indispensable in modern drug discovery. Molecular docking can be used to predict how derivatives of this compound bind to the active sites of potential target proteins, guiding the rational design of more potent inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, potentially enhanced by machine learning algorithms, can analyze SAR data to predict the activity of novel analogs. mdpi.com

Advanced Structural Biology: Determining the three-dimensional structure of the compound bound to its biological target is invaluable. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of this interaction, revealing the precise mechanism of action and facilitating further structure-based drug design. researchgate.netnih.govmdpi.com

Bio-interaction Studies: Spectroscopic and calorimetric methods can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target biomolecules, such as proteins or DNA. nih.gov

By leveraging these advanced methodologies, researchers can accelerate the characterization and optimization of this compound, paving the way for its potential development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with nitriles or via Ullmann coupling for triazole-aniline linkages. Key reagents include acetic acid as a catalyst and ethanol as a solvent under reflux conditions . Purification often involves column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures). Yield optimization requires precise control of stoichiometry (1:1 molar ratio of precursors) and reaction time (4–6 hours). Impurities from incomplete cyclization can be monitored via HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- NMR : -NMR (DMSO-d6) shows aromatic protons (δ 7.2–7.8 ppm), methyl group protons on the triazole (δ 2.4 ppm), and NH protons (δ 5.1 ppm, broad singlet). -NMR confirms the triazole ring carbons (δ 145–155 ppm) and methyl carbon (δ 20 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 201.1. Fragmentation patterns include loss of NH (-17 Da) and triazole ring cleavage .

- XRD : Single-crystal X-ray diffraction (if crystallizable) provides bond-length data and confirms the triazole-aniline spatial arrangement .

Advanced Research Questions

Q. What strategies are effective for analyzing the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The triazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues, while the methyl group enhances hydrophobic interactions .

- In Vitro Assays : Conduct fluorometric or colorimetric enzyme inhibition assays (e.g., using β-lactamase or kinase targets). IC values are calculated via dose-response curves, with controls for false positives (e.g., detergent interference) .

- Data Validation : Cross-validate results with structurally similar analogs (e.g., 3-(5-phenyl-4H-1,2,4-triazol-3-yl)aniline) to isolate substituent-specific effects .

Q. How can researchers address solubility limitations of this compound in aqueous biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound. Avoid methanol/ethanol due to denaturation risks in enzyme assays.

- Micellar Systems : Incorporate surfactants like Tween-80 (0.01% w/v) to enhance solubility without altering bioactivity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the aniline para-position via electrophilic substitution, followed by HPLC purification .

Q. How should contradictory data on this compound’s antimicrobial activity be resolved?

- Methodological Answer :

- Strain-Specific Variability : Test against standardized microbial strains (e.g., ATCC cultures) under controlled conditions (pH 7.4, 37°C).

- Biofilm vs. Planktonic Assays : Biofilm inhibition assays (via crystal violet staining) may show higher efficacy than broth dilution methods due to altered bacterial metabolism .

- Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) and calculate fractional inhibitory concentration (FIC) indices to identify potentiating effects .

Experimental Design & Data Analysis

Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model charge distribution. The aniline NH group acts as an electron donor, activating the para-position for substitution .

- Hammett Plots : Correlate substituent effects (σ values) on reaction rates using meta- and para-substituted analogs .

Q. How can researchers differentiate between tautomeric forms of the triazole ring in solution?

- Methodological Answer :

- VT-NMR : Variable-temperature -NMR (25–80°C) in DMSO-d6 detects shifting proton signals due to tautomeric equilibria (1,2,4-triazole vs. 1,3,4-triazole forms) .

- IR Spectroscopy : Monitor N-H stretching vibrations (3200–3400 cm) to identify dominant tautomers .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.